4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one

Description

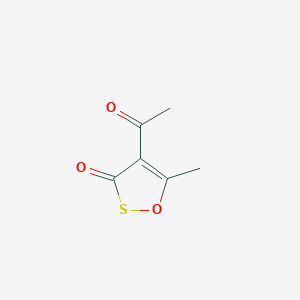

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is a heterocyclic compound featuring a five-membered oxathiolone ring (containing one sulfur and one oxygen atom) with acetyl and methyl substituents at the 4- and 5-positions, respectively.

Properties

CAS No. |

72409-69-9 |

|---|---|

Molecular Formula |

C6H6O3S |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

4-acetyl-5-methyloxathiol-3-one |

InChI |

InChI=1S/C6H6O3S/c1-3(7)5-4(2)9-10-6(5)8/h1-2H3 |

InChI Key |

BYUDVCKGUSPXIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)SO1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an acetylating agent in the presence of a base, followed by cyclization to form the oxathiolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the oxathiolone ring to a more reduced form, such as a thiol or thioether.

Substitution: The acetyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and reactivity. The oxathiolone ring is particularly important in mediating these interactions, as it can form covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The oxathiolone ring distinguishes 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one from other heterocycles:

- Oxadiazoles : Compounds like 1,2,4-oxadiazol-5(4H)-one (CAS: 3201-46-5) feature a nitrogen-containing ring, enhancing hydrogen-bonding capacity and metabolic stability compared to sulfur-containing analogs .

- Dioxolanones: 1,2-Dioxolan-3-one derivatives (e.g., 5-methyl-4-methylidene-1,2-dioxolan-3-one) lack sulfur but share oxygen-rich reactivity, making them prone to ring-opening reactions under acidic conditions .

Table 1: Key Structural Differences

| Compound | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1,2-Oxathiol-3-one | 4-acetyl, 5-methyl | C₆H₇O₃S | 159.18 |

| 1,2,4-Oxadiazol-5(4H)-one, 4-methyl-3-phenyl | 1,2,4-Oxadiazolone | 4-methyl, 3-phenyl | C₉H₈N₂O₂ | 176.17 |

| 8-O-Acetylshanzhiside Methyl Ester | Cyclopenta[c]pyran | Multiple hydroxyl/acetyl | C₂₁H₃₀O₁₁ | 458.46 |

Physicochemical Properties

- Stability: Sulfur in the oxathiolone ring may confer greater thermal stability compared to purely oxygen-based rings (e.g., dioxolanones), as sulfur’s lower electronegativity reduces ring strain .

- Solubility : The acetyl group in this compound enhances lipophilicity relative to polar analogs like 8-O-acetylshanzhiside methyl ester, which contains multiple hydroxyl groups .

Pharmacological and Industrial Relevance

- Industrial Use : Oxathiolones may serve as intermediates for agrochemicals or polymers, analogous to 1,2,4-oxadiazol-5(4H)-one derivatives, which are precursors in peptide mimetics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one to improve yield and purity?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify intermediates. Adjust reaction time and temperature based on TLC results (e.g., extended reflux if intermediates persist) .

- Purification : Employ solvent evaporation under reduced pressure (rotary evaporator) followed by recrystallization in a solvent system (e.g., diethyl ether/water) to isolate the compound. Repeated washing with NaOH (5%) can remove unreacted precursors .

- Yield Optimization : Test stoichiometric ratios of acetyl and methyl substituents, as minor adjustments in these groups can significantly alter reaction efficiency.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using single-crystal diffraction. Tools like ORTEP-3 can visualize thermal ellipsoids and bond angles, ensuring accurate 3D structural representation .

- NMR Analysis : Combine - and -NMR to verify substituent positions (e.g., acetyl and methyl groups). Compare chemical shifts with analogous oxathiolone derivatives.

- Mass Spectrometry : Confirm molecular weight (MW) via high-resolution MS, ensuring alignment with the theoretical MW (e.g., 158.17 g/mol for ).

Q. How should researchers design a systematic literature review to identify gaps in existing studies on this compound?

- Methodological Answer :

-

Database Selection : Prioritize PubMed, SciFinder, and Google Scholar for comprehensive coverage of chemical and pharmacological studies. Use Boolean operators (e.g., "oxathiolone AND synthesis") to refine searches .

05 文献检索Literature search for meta-analysis02:58

-

Inclusion/Exclusion Criteria : Exclude industrial-scale production studies and focus on peer-reviewed journals. Track methodologies (e.g., synthesis routes, bioactivity assays) in a spreadsheet to identify understudied areas .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) complement experimental data to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Reactivity Validation : Compare computational predictions with experimental results (e.g., nucleophilic substitution reactions). Discrepancies may indicate solvent or steric effects not modeled in simulations.

- Data Integration : Use mixed-methods frameworks to reconcile computational and experimental data, addressing limitations of each approach .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Dynamic Effects Analysis : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers of acetyl/methyl groups .

- Crystallographic Refinement : Re-analyze X-ray data with software like SHELXL to check for disorder or partial occupancy of substituents .

- Cross-Validation : Synthesize derivatives with isotopic labeling (e.g., -methyl) to isolate spectral contributions of specific groups.

Q. How can researchers elucidate the reaction mechanism of this compound in biological systems?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation. Fit data to kinetic models (e.g., Michaelis-Menten for enzyme interactions).

- Isotopic Tracing : Use -labeled water or to track oxygen incorporation during hydrolysis.

- Theoretical Modeling : Simulate transition states using QM/MM hybrid methods to identify rate-limiting steps. Cross-reference with experimental activation energies .

Data Contradiction Analysis

- Example : Conflicting bioactivity results in cell-based vs. in vivo assays.

- Resolution :

Dosage Adjustment : Account for metabolic degradation in vivo by testing higher doses.

Metabolite Profiling : Use LC-MS to identify active metabolites not present in vitro.

Statistical Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.